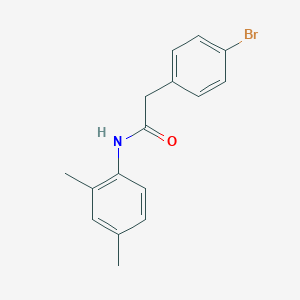
Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI) is a synthetic steroid ester that belongs to the class of fluorinated steroids. It is structurally characterized by the substitution of a fluoro group at the 16th position and an oxo group at the 3rd position of the androstane skeleton, with a propanoate ester at the 17th position
Preparation Methods
The synthesis of Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI) involves several steps:
Synthetic Routes: The synthesis typically starts with the precursor testosterone
Reaction Conditions: The fluorination reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI) follows similar synthetic routes but on a larger scale.
Chemical Reactions Analysis
Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI) undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 17th position, leading to the formation of ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group at the 3rd position to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The fluoro group at the 16th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving fluorinated steroids and their chemical properties.
Biology: The compound is utilized in research on steroid hormone receptors and their interactions with fluorinated steroids.
Mechanism of Action
The mechanism of action of Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI) involves its interaction with androgen receptors. The compound binds to the androgen receptor, leading to the activation of the receptor and subsequent regulation of gene transcription. This results in various physiological effects, including modulation of protein synthesis and cell growth . The presence of the fluoro group at the 16th position enhances the binding affinity and selectivity of the compound for the androgen receptor .
Comparison with Similar Compounds
Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI) can be compared with other similar compounds:
Similar Compounds: Some similar compounds include 16alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate and other fluorinated steroids.
Uniqueness: The unique structural feature of Androst-4-en-3-one, 16-fluoro-17-(1-oxopropoxy)-, (16beta,17beta)- (9CI) is the presence of the fluoro group at the 16th position, which distinguishes it from other fluorinated steroids.
Properties
CAS No. |
10183-45-6 |
|---|---|
Molecular Formula |
C8H14N2O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,16S,17R)-16-fluoro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C22H31FO3/c1-4-19(25)26-20-18(23)12-17-15-6-5-13-11-14(24)7-9-21(13,2)16(15)8-10-22(17,20)3/h11,15-18,20H,4-10,12H2,1-3H3/t15-,16+,17+,18+,20+,21+,22+/m1/s1 |
InChI Key |
AFBZBYQKIMBONK-RNXAVOFCSA-N |
SMILES |
CCC(=O)OC1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)F |
Isomeric SMILES |
CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)F |
Canonical SMILES |
CCC(=O)OC1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)F |
Synonyms |
16-.beta.-Fluoro-17-.beta.- (1-oxopropoxy)-androst-4-en-3-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]phenyl methyl ether](/img/structure/B239564.png)

![3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B239577.png)




